![molecular formula C16H14Na2O4 B149464 Naphthalene-1,4-dipropionic acid disodium salt CAS No. 97860-58-7](/img/structure/B149464.png)
Naphthalene-1,4-dipropionic acid disodium salt
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Overview
Description
Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a heterocyclic organic compound with the molecular formula C16H14Na2O4 and a molecular weight of 316.26 . It is used as a reagent in the synthesis of coordination networks with potential applications in drug delivery and catalysis . Additionally, it has been studied for its antimicrobial properties against various pathogens .
Synthesis Analysis
NDP is used as a reagent in the synthesis of coordination networks with potential applications in drug delivery and catalysis . It is a water-soluble 1,4-disubstituted naphthalene that readily forms an endoperoxide (NDPO2) in the presence of singlet oxygen (1O2) .Molecular Structure Analysis
The molecular structure of NDP is characterized by a naphthalene core substituted at the 1 and 4 positions with propionic acid groups, which are further ionized to form disodium salts . The InChI key for NDP is GSVBOOMZOVISKO-UHFFFAOYSA-L .Chemical Reactions Analysis
NDP is a precursor to NDPO2 in the presence of singlet oxygen (1O2). It readily forms an endoperoxide (NDPO2) in the presence of singlet oxygen (1O2). Its thermal decomposition serves as an extracellular chemical source of singlet oxygen .Physical And Chemical Properties Analysis
NDP is a solid powder . It has a molecular weight of 316.26 and a molecular formula of C16H14Na2O4 . The density of NDP is not specified in the available resources .Scientific Research Applications
- Naphthalene-1,4-dipropionic acid disodium salt serves as a valuable reagent in organic synthesis. Researchers utilize it to construct complex molecules through dearomative functionalization reactions . These reactions involve transforming planar aromatic compounds (like naphthalenes) into three-dimensional structures, expanding the toolbox for synthetic chemists.
- Coordination networks (also known as metal-organic frameworks or MOFs) can be synthesized using this compound. These MOFs exhibit intriguing properties, such as high surface area and tunable pore sizes. Researchers explore their potential applications in areas like gas storage, separation, and drug delivery .
- Studies have examined the compound’s antimicrobial effects against various pathogens. Its potential as an antimicrobial agent warrants further investigation, especially in the context of drug development and combating microbial resistance .
Organic Synthesis
Materials Science
Antimicrobial Properties
Mechanism of Action
Target of Action
Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a water-soluble 1,4-disubstituted naphthalene . Its primary target is singlet oxygen (1O2) . Singlet oxygen is a reactive oxygen species that plays a crucial role in various biological processes, including cell signaling and apoptosis .
Mode of Action
NDP readily forms an endoperoxide (NDPO2) in the presence of singlet oxygen . This interaction results in the formation of NDPO2, which can serve as an extracellular chemical source of singlet oxygen . The thermal decomposition of NDPO2 can generate singlet oxygen, contributing to its mode of action .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of NDP’s action are largely dependent on its interaction with singlet oxygen. By serving as a source of singlet oxygen, NDP can influence various cellular processes, including cell signaling and apoptosis . .
Action Environment
The action, efficacy, and stability of NDP can be influenced by various environmental factors. For instance, the presence of singlet oxygen is crucial for NDP to form NDPO2 . Additionally, the thermal environment can influence the decomposition of NDPO2 and the subsequent generation of singlet oxygen
properties
IUPAC Name |
disodium;3-[4-(2-carboxylatoethyl)naphthalen-1-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4.2Na/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14;;/h1-6H,7-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBOOMZOVISKO-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Na2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376357 |
Source
|
Record name | IN1215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,4-dipropionic acid disodium salt | |
CAS RN |
97860-58-7 |
Source
|
Record name | IN1215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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